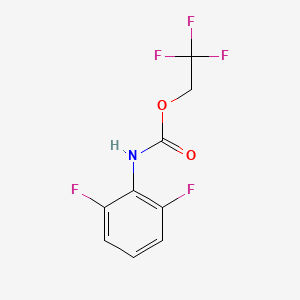![molecular formula C8H16N2O B12089905 5-[(Propylamino)methyl]pyrrolidin-2-one](/img/structure/B12089905.png)
5-[(Propylamino)methyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Propylamino)methyl]pyrrolidin-2-one is an organic compound characterized by a pyrrolidinone ring substituted with a propylamino group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Propylamino)methyl]pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with pyrrolidin-2-one and propylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidinone, making it more nucleophilic.
Reaction: The deprotonated pyrrolidinone reacts with propylamine under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-[(Propylamino)methyl]pyrrolidin-2-one is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring amines and amides.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry
Industrially, this compound can be used in the production of polymers and as a precursor for various chemical products. Its stability and reactivity make it suitable for large-scale chemical manufacturing.
作用機序
The mechanism by which 5-[(Propylamino)methyl]pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The propylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The pyrrolidinone ring provides a rigid scaffold that can fit into binding pockets of proteins, modulating their function.
類似化合物との比較
Similar Compounds
- 5-[(Isopropylamino)methyl]pyrrolidin-2-one
- 5-[(Butylamino)methyl]pyrrolidin-2-one
- 5-[(Methylamino)methyl]pyrrolidin-2-one
Comparison
Compared to its analogs, 5-[(Propylamino)methyl]pyrrolidin-2-one offers a unique balance of hydrophobic and hydrophilic properties due to the propyl group. This can influence its solubility and interaction with biological membranes, making it distinct in terms of pharmacokinetics and bioavailability.
特性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC名 |
5-(propylaminomethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-2-5-9-6-7-3-4-8(11)10-7/h7,9H,2-6H2,1H3,(H,10,11) |
InChIキー |
CQVZSKCGYBQSJU-UHFFFAOYSA-N |
正規SMILES |
CCCNCC1CCC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


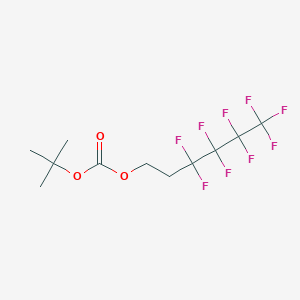
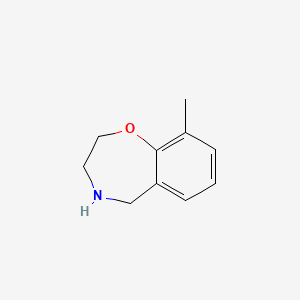
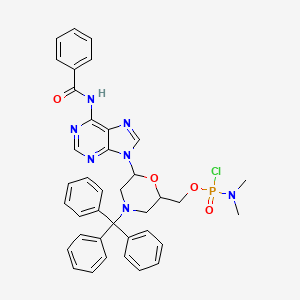
![[(3-Fluoro-4-methylphenyl)methyl]hydrazine](/img/structure/B12089841.png)
![3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite](/img/structure/B12089851.png)



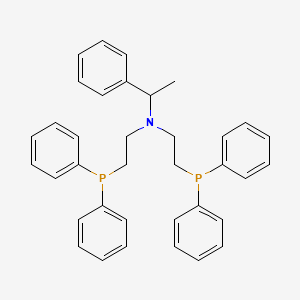
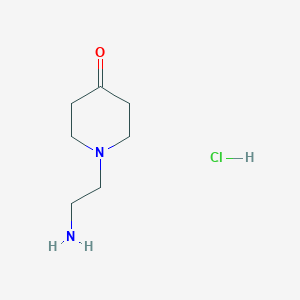
![N-[1-(4-bromophenyl)propyl]cyclopropanamine](/img/structure/B12089899.png)


